N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide
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Overview
Description
N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide is a complex organic compound characterized by its unique hexahydropyrano[3,2-d][1,3]dioxin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various protecting groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the phenyl or benzamide groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and monoperphthalic acid. Reaction conditions typically involve refluxing in solvents such as methanol or acetic acid .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the phenyl or benzamide moieties .
Scientific Research Applications
N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of complex carbohydrates and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- (2R,4aR,6S,7S,8R,8aS)-7-diphenylphosphino-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol
- (2R,4aR,6R,7S,8R,8aR)-7-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-8-yl
Uniqueness
N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
22412-68-6 |
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Molecular Formula |
C21H23NO6 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide |
InChI |
InChI=1S/C21H23NO6/c1-25-21-17(23)16(22-19(24)13-8-4-2-5-9-13)18-15(27-21)12-26-20(28-18)14-10-6-3-7-11-14/h2-11,15-18,20-21,23H,12H2,1H3,(H,22,24) |
InChI Key |
FHWASRNQCMZSTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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